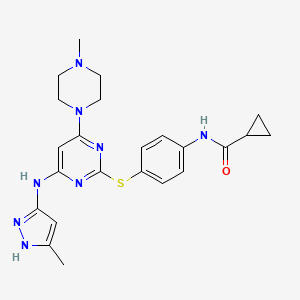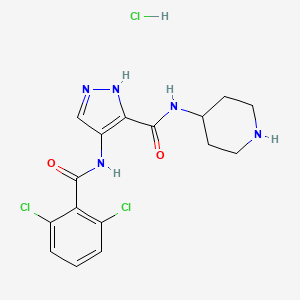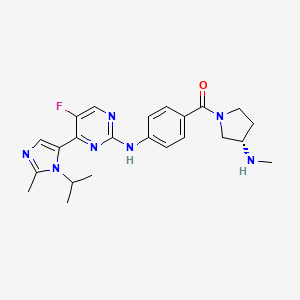![molecular formula C25H21N7O3 B1684012 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide CAS No. 371942-69-7](/img/structure/B1684012.png)
6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide
Overview
Description
The compound “6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide” is a cell-permeable pyridofuropyrimidine compound . It selectively inhibits mammalian type III PtdInsP kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridofuropyrimidine core and various functional groups attached. It contains a morpholine ring, a pyridine ring, and a furo[3,2-d]pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.49 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Inhibition of Two-Pore Channels (TPCs)
YM201636, a PIKfyve inhibitor, has been found to potently inhibit PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM . It also effectively inhibits NAADP-activated TPC2 . This suggests that YM201636 could be used to study the function of TPCs and their role in cellular processes .
Blockade of Channel Pore
YM201636 and PI-103, another PIKfyve inhibitor, have been found to directly block the TPC2’s open-state channel pore at the bundle-cross pore-gate region . This finding could be useful in the development of new drugs targeting TPC2 .
Cancer Research
YM201636 has been found to inhibit the proliferation and malignancy potential of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner . This suggests that YM201636 could be used as a potential therapeutic agent in the treatment of NSCLC .
Regulation of Claudin Expressions
YM201636 treatment has been found to significantly reduce the CLDN1 and increase the CLDN5 expression in H1299 cells . It also induced EGFR mRNA expression in all NSCLC cell lines . This suggests that YM201636 could be used to study the regulation of claudin expressions and their role in cancer progression .
Mechanism of Action
Target of Action
YM201636 is a potent and selective inhibitor of PIKfyve , a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P), producing PI(3,5)P2 . PIKfyve plays a critical role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is emerging as a target for cancer, viral infections, and neurodegenerative diseases .
Mode of Action
YM201636 interacts with PIKfyve, inhibiting its activity . This disruption of PIKfyve’s function affects various cellular processes. For instance, it disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase .
Biochemical Pathways
The inhibition of PIKfyve by YM201636 disrupts the phosphoinositide signaling pathway . This disruption affects the production of PI(3,5)P2, a critical component in endosomal trafficking and autophagy . The compound also blocks TLR9-signaling by preventing endosomal translocation of CpG-containing oligodeoxynucleotides (CpG ODNs), thus preventing co-localization of agonist and receptor .
Pharmacokinetics
It is known that ym201636 is provided as a solid and is stable for 1 year at -20°c . Upon resuspension, it is stable for 3 months at -20°C when properly stored .
Result of Action
The inhibition of PIKfyve by YM201636 has several effects at the molecular and cellular level. It disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase . In neurons, YM201636 promotes cell death via a caspase-independent mechanism, and is associated with alterations in autophagy .
Action Environment
The action of YM201636 can be influenced by environmental factors such as temperature and storage conditions. For instance, YM201636 is stable for 1 year at -20°C and for 3 months at -20°C upon resuspension . .
Future Directions
Pyrimidine derivatives, including this compound, have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and their presence in relevant drugs . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
properties
IUPAC Name |
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIBGNBHHGLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433303 | |
| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide | |
CAS RN |
371942-69-7 | |
| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



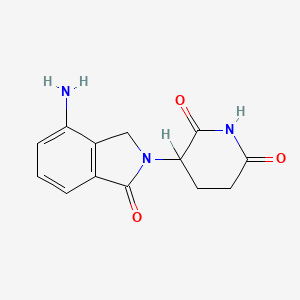

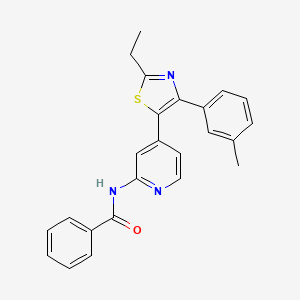
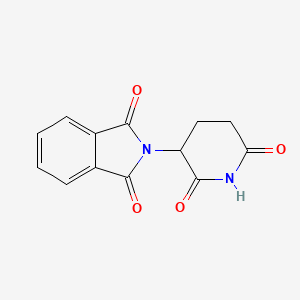
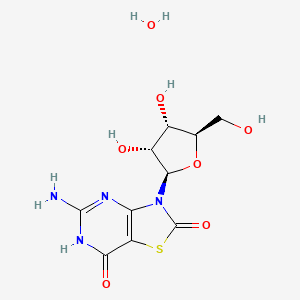
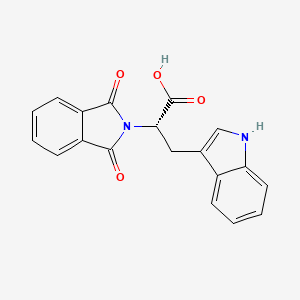
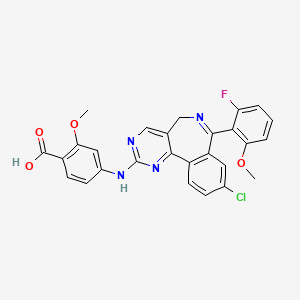

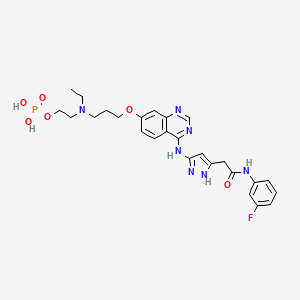
![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)
